molecular formula C18H15N3O5 B12925156 6,7-Dimethoxy-2-(3-nitrostyryl)quinazolin-4(3H)-one

6,7-Dimethoxy-2-(3-nitrostyryl)quinazolin-4(3H)-one

Cat. No.: B12925156
M. Wt: 353.3 g/mol
InChI Key: ITANNCOOSJUEDM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-(3-nitrostyryl)quinazolin-4(3H)-one is a synthetic quinazolinone derivative intended for research use in biochemical and pharmacological investigations. Quinazolin-4(3H)-one scaffolds are recognized as privileged structures in medicinal chemistry, known for their diverse biological activities . The 6,7-dimethoxy substitution pattern on the quinazolinone ring is a key pharmacophoric feature that can enhance biological activity . This particular derivative features a 3-nitrostyryl group at the 2-position, a structural motif that may influence its electronic properties and interaction with biological targets. Based on studies of related compounds, this product is of high interest for researchers exploring potential anticancer applications. Quinazolinone derivatives have demonstrated potent cytotoxic activities against various human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), and prostate cancer (PC3) . The mechanism of action for such compounds often involves the modulation of key cellular signalling pathways. Related molecules are established as inhibitors of critical tyrosine kinase enzymes, such as EGFR, HER2, and VEGFR, which play pivotal roles in cell proliferation and survival . Furthermore, quinazolinones with dimethoxy substitutions have been reported to act as dual-function agents, exhibiting significant anti-browning effects through the inhibition of the polyphenol oxidase (PPO) enzyme and displaying antibacterial properties against common pathogens like Escherichia coli and Staphylococcus aureus . The interaction with enzyme active sites is frequently mediated through hydrogen bonding and hydrophobic interactions . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should conduct their own safety and efficacy studies to determine the compound's suitability for specific experimental purposes.

Properties

Molecular Formula

C18H15N3O5

Molecular Weight

353.3 g/mol

IUPAC Name

6,7-dimethoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15N3O5/c1-25-15-9-13-14(10-16(15)26-2)19-17(20-18(13)22)7-6-11-4-3-5-12(8-11)21(23)24/h3-10H,1-2H3,(H,19,20,22)/b7-6+

InChI Key

ITANNCOOSJUEDM-VOTSOKGWSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

Biological Activity

6,7-Dimethoxy-2-(3-nitrostyryl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H12N2O4
  • Molecular Weight : 248.24 g/mol
  • CAS Number : 13794-72-4
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. A study showed that compounds with a similar structure to this compound demonstrated potent effects against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Activity

The compound's anticancer potential has been explored in various studies. For instance, quinazolinone derivatives have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that this compound inhibited the proliferation of human cancer cells, suggesting its potential as a chemotherapeutic agent .

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Cell cycle arrest and apoptosis
A549 (lung cancer)25Inhibition of proliferation

Neuroprotective Effects

Quinazolinone derivatives have also shown neuroprotective properties. Studies indicate that they can inhibit NMDA receptor activity non-competitively, which may be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders. This inhibition is thought to prevent excitotoxicity in neurons .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound acts as a non-competitive antagonist at NMDA receptors, reducing calcium influx and preventing neuronal damage.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Antioxidant Activity : The structure of this quinazolinone may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

In a recent study published in Molecules, researchers synthesized various quinazoline derivatives and tested their antichagasic activity against Trypanosoma cruzi. Among these compounds, those structurally related to this compound exhibited significant efficacy against the parasite while showing low toxicity towards human fibroblast cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 6,7-Dimethoxy-2-(3-nitrostyryl)quinazolin-4(3H)-one. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Quinazolinone derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.
  • Targeting Kinases : Many quinazolinone derivatives act as kinase inhibitors, which are crucial for cancer cell signaling pathways. For instance, they can inhibit receptor tyrosine kinases involved in tumor growth and metastasis .

Antimicrobial Properties

There is emerging evidence that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Anti-inflammatory Effects

Quinazolinone derivatives have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play significant roles in inflammatory responses. This application could be particularly beneficial in treating chronic inflammatory diseases .

Cancer Research Study

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to increased apoptosis markers and decreased proliferation indices compared to control groups .

Antimicrobial Efficacy Assessment

In vitro studies showed that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of quinazolinones are heavily influenced by substituents. Below is a comparison of key analogues:

Compound Name Substituents (Position 2) Molecular Weight Key Functional Differences Biological Activity (Reported) Source
Target Compound 3-Nitrostyryl 353.32* Conjugated nitro group enhances π-stacking Under investigation N/A
QNZ-4 4-(Methylthio)phenyl 328.39 Thioether group improves lipophilicity Antibacterial (moderate)
QNZ-6 4-Methoxyphenyl 312.32 Electron-donating methoxy group Antibacterial (variable)
6d (Quinolone-substituted) 4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl 393.41* Quinolone moiety enhances cytotoxicity Anticancer (HeLa, BT-549 cell lines)
EZ9 3-(4-Nitrophenoxy)phenylamino 434.32 Nitrophenoxy group improves solubility Anti-inflammatory (carrageenan model)
Trifluoromethyl analogue Trifluoromethyl 316.28* Strong electron-withdrawing CF₃ group Not reported (expected enhanced stability)

*Calculated based on molecular formulas.

Key Functional Group Comparisons

  • Nitro vs. Methoxy Groups: The electron-withdrawing nitro group in the target compound may reduce electron density on the quinazolinone ring compared to QNZ-6’s methoxy group, altering binding to redox-sensitive targets like kinases .
  • Styryl vs.

Preparation Methods

Synthesis of 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione Intermediate

A well-documented method for preparing the quinazolinone core involves starting from 4,5-dimethoxy-2-nitrobenzoic acid, proceeding through esterification, reduction, and cyclization steps:

Step Reaction Description Conditions Yield (%) Notes
1 Esterification of 4,5-dimethoxy-2-nitrobenzoic acid to methyl ester Reflux with methanol and sulfuric acid catalyst, molar ratio acid:methanol:sulfuric acid = 1:30-100:1.5-6 ~90 Yellow crystalline methyl ester obtained
2 Reduction of nitro group to amine Iron powder reduction in ethanol/water with ammonium chloride, molar ratio ester:Fe:H2O:EtOH:NH4Cl = 1:2.5-8:1-30:90-150:0.15-0.95, heated ~86 4,5-dimethoxy-2-methylanthranilate isolated
3 Cyclization with urea to form quinazolinone Solid-phase fusion reaction with urea, molar ratio amine:urea = 1:1.2-5, heated to 135-185 °C, followed by acetic acid dilution and recrystallization ~65 6,7-dimethoxy-2,4(1H,3H)-quinazoline dione obtained

This method is advantageous due to stable intermediates, inexpensive reagents, and relatively mild conditions, making it practical for scale-up and industrial application.

Introduction of the 3-Nitrostyryl Group

The 3-nitrostyryl substituent is typically introduced via a condensation reaction between the quinazolinone intermediate and a 3-nitrobenzaldehyde derivative under conditions favoring the formation of the styryl double bond (E-configuration preferred).

  • The reaction is often performed in acidic or neutral media, sometimes using acetic acid as solvent.
  • Stirring at room temperature or mild heating (e.g., 0-80 °C) for several hours ensures completion.
  • The product is isolated by filtration or crystallization.

While specific detailed protocols for this step on 6,7-dimethoxy-2-(3-nitrostyryl)quinazolin-4(3H)-one are less frequently reported, analogous quinazolinone styryl derivatives have been synthesized using similar Knoevenagel-type condensations.

  • The intermediates such as 4,5-dimethoxy-2-nitrobenzoic acid methyl ester and 4,5-dimethoxy-2-methylanthranilate are air-stable and crystalline, facilitating handling and purification.
  • The final quinazolinone product typically exhibits melting points in the range of 127-141 °C for intermediates and around 160 °C for the quinazolinone core.
  • Purity is confirmed by HPLC (>98%) and structural confirmation by NMR and mass spectrometry.
  • The nitrostyryl substitution imparts characteristic UV-Vis absorption and NMR shifts consistent with conjugated styryl systems.
Compound Starting Material Reagents/Conditions Yield (%) Physical State Notes
4,5-Dimethoxy-2-nitrobenzoic acid methyl ester 4,5-Dimethoxy-2-nitrobenzoic acid Methanol, H2SO4, reflux ~90 Yellow crystals Esterification step
4,5-Dimethoxy-2-methylanthranilate Methyl ester above Fe powder, NH4Cl, EtOH/H2O, heat ~86 Crystalline solid Nitro reduction
6,7-Dimethoxy-2,4(1H,3H)-quinazoline dione Anthranilate above + urea Solid-phase fusion, 135-185 °C ~65 Crystalline solid Cyclization
This compound Quinazolinone + 3-nitrobenzaldehyde Condensation, mild heating Variable Solid Styryl substitution

The preparation of this compound is a multi-step process starting from commercially available 4,5-dimethoxy-2-nitrobenzoic acid. The key steps include esterification, reduction to the anthranilate, cyclization with urea to form the quinazolinone core, and final condensation with 3-nitrobenzaldehyde to introduce the styryl group. The process benefits from stable intermediates, cost-effective reagents, and straightforward purification methods. This synthetic route is well-documented and suitable for producing the compound for further pharmacological and chemical studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.